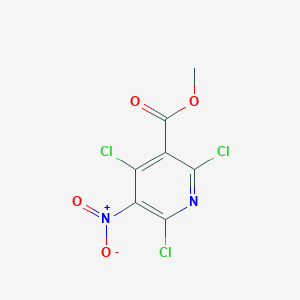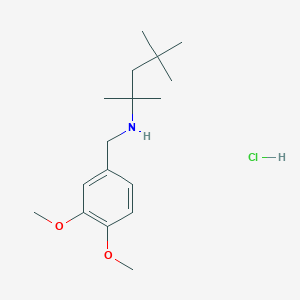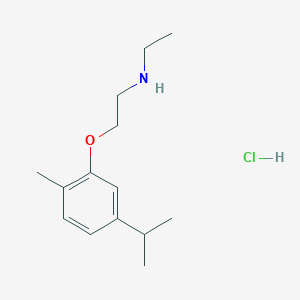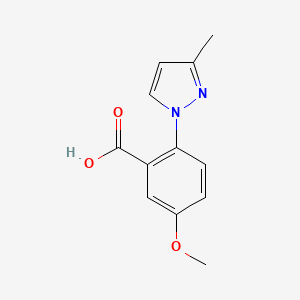
methyl 2,4,6-trichloro-5-nitronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The InChI code for “Methyl 4,6-dichloro-5-nitronicotinate” is1S/C7H4Cl2N2O4/c1-15-7(12)3-2-10-6(9)5(4(3)8)11(13)14/h2H,1H3 . This suggests that the compound has a complex structure with multiple functional groups. Physical And Chemical Properties Analysis
“Methyl 4,6-dichloro-5-nitronicotinate” has a boiling point of 341.2±37.0 C at 760 mmHg and a melting point of 65-66 C . It should be stored at 4C, sealed, and away from moisture .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3N2O4/c1-16-7(13)2-3(8)4(12(14)15)6(10)11-5(2)9/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUSJXUAPJOJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5467737.png)
![7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5467750.png)
![6-[(diethylamino)methyl]-N-{2-[(methylamino)sulfonyl]ethyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5467758.png)
![2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5467763.png)
![methyl 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5467764.png)
![4-fluoro-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5467767.png)
![4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B5467772.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5467782.png)
![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propan-1-ol](/img/structure/B5467796.png)

![N'-(4-fluorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5467818.png)
![(2,3-difluorobenzyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine](/img/structure/B5467820.png)